molecular formula C18H23NO2 B498554 2-methyl-2-({[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)propan-1-ol

2-methyl-2-({[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)propan-1-ol

Cat. No.: B498554
M. Wt: 285.4g/mol
InChI Key: FRTFHJZWGSVTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2-({[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)propan-1-ol is an organic compound with a complex structure that includes an allyloxy group attached to a naphthyl moiety, which is further connected to an amino alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-({[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)propan-1-ol typically involves multiple steps. One common method starts with the allylation of 2-naphthol to form 2-allyloxy-1-naphthol. This intermediate is then subjected to a Mannich reaction with formaldehyde and a secondary amine to yield the desired product. The reaction conditions often require a controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-({[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The naphthyl moiety can be reduced under specific conditions to form dihydronaphthalene derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or aldehydes, while reduction can produce dihydronaphthalene derivatives.

Scientific Research Applications

2-methyl-2-({[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methyl-2-({[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)propan-1-ol exerts its effects involves interactions with specific molecular targets. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the naphthyl moiety can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A simpler amino alcohol with similar structural features but lacking the naphthyl and allyloxy groups.

    2-(Allyloxy)-1-naphthol: Contains the allyloxy and naphthyl moieties but lacks the amino alcohol functionality.

Uniqueness

2-methyl-2-({[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)propan-1-ol is unique due to its combination of an allyloxy group, a naphthyl moiety, and an amino alcohol. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4g/mol

IUPAC Name

2-methyl-2-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]propan-1-ol

InChI

InChI=1S/C18H23NO2/c1-4-11-21-17-10-9-14-7-5-6-8-15(14)16(17)12-19-18(2,3)13-20/h4-10,19-20H,1,11-13H2,2-3H3

InChI Key

FRTFHJZWGSVTEC-UHFFFAOYSA-N

SMILES

CC(C)(CO)NCC1=C(C=CC2=CC=CC=C21)OCC=C

Canonical SMILES

CC(C)(CO)NCC1=C(C=CC2=CC=CC=C21)OCC=C

Origin of Product

United States

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